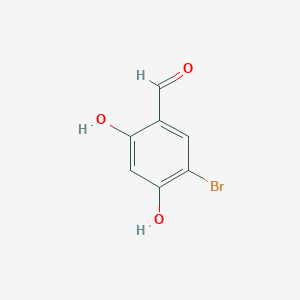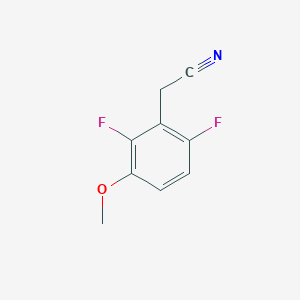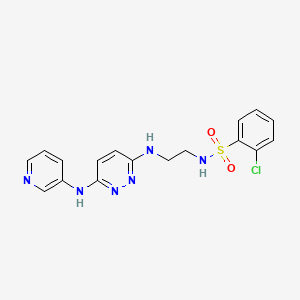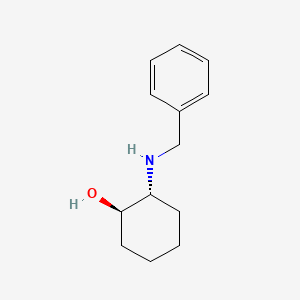![molecular formula C21H23N3O3 B2534180 1,3,8,8-Tetramethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]chinolin-2,4,6(1H,3H,7H)-trion CAS No. 810628-93-4](/img/structure/B2534180.png)
1,3,8,8-Tetramethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]chinolin-2,4,6(1H,3H,7H)-trion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,8,8-tetramethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a useful research compound. Its molecular formula is C21H23N3O3 and its molecular weight is 365.433. The purity is usually 95%.
BenchChem offers high-quality 1,3,8,8-tetramethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,8,8-tetramethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound's unique structure makes it an intriguing subject for studies on heterocyclic chemistry and reaction mechanisms.
Medicine: In medicinal chemistry, it might serve as a scaffold for designing new drugs, given its potential bioactivity.
Industry: Industrial applications could span from advanced materials to specialty chemicals, depending on its chemical reactivity and stability.
Vorbereitungsmethoden
Synthetic routes and reaction conditions: The synthesis of this compound typically involves multistep organic reactions starting from simpler aromatic and heterocyclic precursors. Key steps may include cyclization reactions to form the fused ring system and subsequent functional group modifications to introduce methyl and phenyl groups at specific positions. Reaction conditions often require anhydrous environments and inert atmospheres to prevent side reactions.
Industrial production methods: While laboratory synthesis focuses on precision and yields, industrial methods aim for scalability and cost-effectiveness. This might involve streamlined processes, utilizing continuous flow reactors and employing catalytic systems to enhance efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of reactions it undergoes: 1,3,8,8-Tetramethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is prone to undergo a variety of chemical reactions, including:
Oxidation: Due to the presence of multiple reactive sites, it can undergo oxidation, potentially altering its electronic properties.
Reduction: Specific reagents can reduce the trione group to corresponding alcohols, affecting the overall molecular conformation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common reagents and conditions used in these reactions: Typical reagents include strong oxidizing agents like potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Major products formed from these reactions: The products vary based on the reaction type, with oxidized derivatives, reduced forms, and substituted analogs being common
Wirkmechanismus
The mechanism by which the compound exerts its effects: The biological and chemical effects of this compound are largely dictated by its ability to interact with various molecular targets through processes such as hydrogen bonding, pi-stacking, and coordination with metal ions.
Molecular targets and pathways involved: Potential molecular targets include enzymes, receptors, and nucleic acids, with pathways influenced by the compound's ability to modulate biological activities and cellular processes.
Vergleich Mit ähnlichen Verbindungen
1,3,8,8-Tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline
5,5,8,8-Tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
1,3,8,8-Tetramethyl-5-phenylpyrimido[4,5-b]quinoline-2,4,6(1H,3H)-trione
Conclusion: 1,3,8,8-Tetramethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a multifaceted compound with a broad range of scientific applications, stemming from its unique structure and reactivity
Eigenschaften
IUPAC Name |
1,3,8,8-tetramethyl-5-phenyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-21(2)10-13-16(14(25)11-21)15(12-8-6-5-7-9-12)17-18(22-13)23(3)20(27)24(4)19(17)26/h5-9,15,22H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYXHVNGZINRTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N(C(=O)N(C3=O)C)C)C4=CC=CC=C4)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-acetylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2534099.png)

![N-(3-chloro-4-methylphenyl)-2-(oxo-8-(p-tolyl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2534102.png)

![3H-spiro[1,3-benzothiazole-2,4'-oxane]](/img/structure/B2534104.png)
![ethyl 7-benzyl-6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2534105.png)

![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2534110.png)
![N-(4-fluorobenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2534112.png)

![Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetate](/img/structure/B2534115.png)

![N-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2534120.png)
